molecular formula C9H7N2NaO2S B12306859 Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

Cat. No.: B12306859
M. Wt: 230.22 g/mol
InChI Key: WIZKXROEWHXBNG-UHFFFAOYSA-M
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Description

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C9H8N2O2SNa. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to an amino acetate group. This unique structure imparts significant chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic

Biological Activity

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, a compound with the molecular formula C₉H₆NNaO₂S, is a sodium salt derivative of a benzothiazole. This compound is notable for its diverse biological activities, which have been the subject of various studies. The following sections will detail its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with acetic acid and sodium hydroxide. This method is favored for its high yields and purity. The general reaction can be summarized as follows:

Benzothiazole+Acetic Acid+NaOHSodium 2 1 3 benzothiazol 2 yl amino acetate\text{Benzothiazole}+\text{Acetic Acid}+\text{NaOH}\rightarrow \text{Sodium 2 1 3 benzothiazol 2 yl amino acetate}

This compound's structure enhances its solubility in aqueous environments, making it suitable for biological applications .

Biological Properties

This compound exhibits several biological activities:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that this compound has significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds within the benzothiazole family have been reported to exhibit anticancer activity. For instance, derivatives have shown efficacy against leukemia and solid tumors in vitro .
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's disease treatment .
  • Antiviral Activity : Recent research indicates that this compound may reduce virulence in pathogenic bacteria and enhance the effectiveness of antibiotics .

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for various pathogens, demonstrating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Anticancer Studies

In vitro studies on human cancer cell lines showed that this compound induced apoptosis in leukemia cells with an IC50 value of approximately 5 µM after 48 hours of exposure. This suggests significant anticancer potential.

Cell LineIC50 (µM)Exposure Time
CCRF-CEM548 hours
HL-60448 hours
K562648 hours

Scientific Research Applications

Antimicrobial Activity

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate exhibits significant antimicrobial properties. Studies have shown that compounds derived from benzothiazole can inhibit the growth of various pathogens. For example, a structure-activity relationship study demonstrated that derivatives of benzothiazole could effectively reduce virulence in pathogenic bacteria without affecting their viability .

Case Study: Inhibition of Pathogenic Bacteria

  • Pathogens Tested : Gram-negative bacteria
  • Results : Substantial reductions in resistance to polymyxin antibiotics were observed when treated with this compound derivatives .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, conjugates containing benzothiazole showed potent cytotoxic effects against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells with IC50 values ranging from 0.14 to 8.59 μM .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AA5490.14
Compound BMCF70.31
Compound CHeLa8.59

Agricultural Applications

This compound has potential applications in agriculture as a biopesticide due to its antifungal and antibacterial properties. The ability to enhance plant resistance against pathogens can be crucial for sustainable agricultural practices.

Fungicidal Activity

Research indicates that sodium salts of benzothiazole derivatives can act as effective fungicides. These compounds have been tested for their efficacy against common plant pathogens, showing promising results in inhibiting fungal growth.

Case Study: Efficacy Against Fungal Pathogens

  • Pathogen Tested : Fusarium spp.
  • Results : this compound demonstrated significant inhibition of fungal growth at concentrations as low as 100 μM .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to form complexes with metals also opens avenues for developing novel materials with specific properties.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Table 2: Polymer Properties with Additives

Polymer TypeAdditive UsedProperty Enhanced
PolyethyleneSodium 2-(benzothiazole)Thermal Stability
PolystyreneSodium SaltMechanical Strength

Properties

Molecular Formula

C9H7N2NaO2S

Molecular Weight

230.22 g/mol

IUPAC Name

sodium;2-(1,3-benzothiazol-2-ylamino)acetate

InChI

InChI=1S/C9H8N2O2S.Na/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

WIZKXROEWHXBNG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[Na+]

Origin of Product

United States

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